molecular formula C14H10ClF2NO2 B13744243 Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate

Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate

Cat. No.: B13744243
M. Wt: 297.68 g/mol
InChI Key: IGLRLPJXAOPCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a chloro group, two fluorine atoms, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-difluoroaniline and 5-chloro-3-pyridinecarboxylic acid.

    Coupling Reaction: The 2,4-difluoroaniline is coupled with 5-chloro-3-pyridinecarboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Esterification: The resulting intermediate is then subjected to esterification using ethanol and a catalyst like sulfuric acid to form the ethyl ester derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized pyridine derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylic acid.

Scientific Research Applications

Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate can be compared with other pyridine derivatives, such as:

    Ethyl 5-chloro-2-phenylpyridine-3-carboxylate: Lacks the fluorine substituents, leading to different chemical and biological properties.

    Ethyl 5-chloro-2-(4-fluorophenyl)pyridine-3-carboxylate:

    Ethyl 5-chloro-2-(2,4-dichlorophenyl)pyridine-3-carboxylate: Substitutes fluorine with chlorine, resulting in different chemical behavior and biological activity.

Properties

Molecular Formula

C14H10ClF2NO2

Molecular Weight

297.68 g/mol

IUPAC Name

ethyl 5-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)11-5-8(15)7-18-13(11)10-4-3-9(16)6-12(10)17/h3-7H,2H2,1H3

InChI Key

IGLRLPJXAOPCLY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Cl)C2=C(C=C(C=C2)F)F

Origin of Product

United States

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